2-Bromo-3-fluoro-4-hydroxybenzaldehyde chemical structure and properties
2-Bromo-3-fluoro-4-hydroxybenzaldehyde chemical structure and properties
Technical Whitepaper: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde
Strategic Pharmacophore & Building Block Analysis
Part 1: Executive Summary
2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) represents a high-value "dense" pharmacophore scaffold for medicinal chemistry.[1] Unlike its more common isomers (e.g., 3-bromo-4-hydroxybenzaldehyde), this specific 2,3,4-substitution pattern offers unique steric and electronic properties. The "crowded" arrangement of the aldehyde (C1), bromine (C2), and fluorine (C3) forces the aldehyde group out of planarity, potentially improving solubility and creating novel binding vectors in enzyme pockets.
This guide details the structural properties, synthetic accessibility, and reactivity profile of this molecule, positioning it as a critical intermediate for the development of kinase inhibitors, PROTAC linkers, and metabolically stable drug candidates.
Part 2: Chemical Identity & Structural Analysis
The molecule is defined by a tetra-substituted benzene ring where the positioning of halogens dictates its reactivity.
| Attribute | Specification |
| IUPAC Name | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde |
| CAS Number | 1807171-16-9 |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| SMILES | O=Cc1c(Br)c(F)c(O)cc1 |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
3D Conformational Insight
The 2-bromo substituent exerts significant steric pressure on the adjacent 1-formyl group .[1] This "ortho-effect" typically twists the carbonyl group out of the plane of the aromatic ring.
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Consequence: Reduced conjugation between the carbonyl and the pi-system compared to unsubstituted benzaldehydes.
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Medicinal Benefit: This twist can disrupt planarity-dependent aggregation (improving solubility) and allows the molecule to fit into non-planar hydrophobic pockets.
Part 3: Physicochemical Profile
Understanding the core physical parameters is essential for predicting the behavior of this scaffold in biological assays.
| Property | Value (Predicted/Exp) | Implication for Drug Design |
| LogP | ~1.9 – 2.2 | Ideal lipophilicity for oral bioavailability (Ro5 compliant).[1] |
| TPSA | 37.3 Ų | High membrane permeability potential.[1] |
| pKa (Phenol) | ~7.2 – 7.8 | The electron-withdrawing F and Br atoms increase acidity compared to phenol (pKa 10), making the hydroxyl group a better H-bond donor at physiological pH.[1] |
| H-Bond Donors | 1 | The 4-OH group.[1][2][3][4] |
| H-Bond Acceptors | 3 | Carbonyl O, Phenolic O, Fluorine. |
Part 4: Synthesis & Manufacturing Pathways
Direct bromination of 3-fluoro-4-hydroxybenzaldehyde typically yields the 5-bromo isomer due to the directing effects of the hydroxyl group. Therefore, the 2-bromo isomer requires a directed synthesis strategy.
Primary Synthetic Route: Demethylation Strategy
The most reliable route for high-purity synthesis involves the demethylation of the methoxy-precursor, which is accessible via Directed Ortho Metalation (DoM).[1]
Precursor: 2-Bromo-3-fluoro-4-methoxybenzaldehyde (CAS: 2384280-20-8).[5]
Protocol (Step-by-Step):
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Reagent Setup: Dissolve 2-bromo-3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to -78°C.
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Demethylation: Slowly add Boron Tribromide (BBr₃, 1M in DCM, 2.5 eq) dropwise. The low temperature prevents debromination or side reactions at the aldehyde.
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Warming: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC/LC-MS for disappearance of the starting material.
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Quench: Carefully quench with ice-water (exothermic!).
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Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Logic
Caption: Retrosynthetic logic relying on Directed Ortho Metalation (DoM) to install the bromine at the crowded C2 position, followed by demethylation.
Part 5: Reactivity & Functionalization Profile
This scaffold allows for "divergent synthesis," enabling chemists to grow the molecule in three distinct vectors.
The Phenol (C4-OH): Linker Attachment
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Reactivity: Nucleophilic substitution (SN2) or Mitsunobu reaction.
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Application: Attachment of PROTAC linkers (e.g., PEG chains) or alkyl tails to modulate solubility.
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Condition: K₂CO₃, Alkyl Halide, DMF, 60°C. Note: The adjacent Fluorine slightly reduces the nucleophilicity of the phenoxide, requiring slightly more vigorous conditions than unsubstituted phenols.
The Aryl Bromide (C2-Br): Cross-Coupling
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Reactivity: Suzuki-Miyaura, Buchwald-Hartwig.
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Challenge: The C2 position is sterically hindered by the C1-Aldehyde and C3-Fluorine.
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Solution: Use active catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) and higher temperatures.
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Strategic Value: Allows installation of biaryl systems orthogonal to the aldehyde vector.
The Aldehyde (C1-CHO): Scaffold Growth
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Reactivity: Reductive amination, Wittig olefination, condensation to heterocycles.
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Application: Formation of benzyl amines (common in kinase inhibitors) or cyclization to form benzimidazoles/quinazolines.
Visualization: Divergent Reactivity Map
Caption: The tri-functional nature of the scaffold allows independent modification at the C1, C2, and C4 positions.[1]
Part 6: Medicinal Chemistry Applications
Halogen Bonding & Metabolic Stability
The 3-Fluorine atom is not just a steric spacer; it serves two critical roles:
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Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the C3 position, extending the half-life of the drug candidate.
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Electronic Modulation: It lowers the pKa of the 4-OH, strengthening hydrogen interactions with residues like Aspartate or Glutamate in binding pockets.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 219 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE) potential. The aldehyde can reversibly bind to catalytic cysteines or lysines (covalent inhibition), while the Br/F motif anchors the molecule in hydrophobic sub-pockets.
Part 7: Safety & Handling
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
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Handling Protocol:
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Always handle in a fume hood.
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Wear nitrile gloves and safety goggles.
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[1]
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Part 8: References
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PubChem Compound Summary. 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).[1][6] National Center for Biotechnology Information. Link
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BLD Pharm Catalog. Product Analysis: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.[1][4][6]Link
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Matrix Scientific. Chemical Data Sheet: CAS 1807171-16-9.[1][6]Link
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ChemicalBook. Precursor Synthesis: 2-Bromo-3-fluoro-4-methoxybenzaldehyde (CAS 2384280-20-8).[1]Link
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Snieckus, V. Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directing Groups. Chemical Reviews, 1990. (Foundational reference for the synthesis logic described in Part 4). Link
Sources
- 1. 861928-25-8|2-Bromo-5-fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. ossila.com [ossila.com]
- 3. 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2-bromo-3-fluoro-4-methoxybenzaldehyde | 2384280-20-8 [m.chemicalbook.com]
- 6. 1807171-16-9 Cas No. | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde | Matrix Scientific [matrixscientific.com]
